
1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid is an organic compound that features a cyclopentane ring attached to a piperidine ring, which is further substituted with a carboxylic acid group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Cyclopentanecarbonyl Group: This can be achieved through the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as γ-substituted amino acid derivatives.
Coupling of the Cyclopentanecarbonyl Group with the Piperidine Ring:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
CCR8 Inhibition
One of the primary applications of this compound is as an inhibitor of the chemokine receptor CCR8. CCR8 plays a crucial role in various inflammatory and allergic conditions, including:
- Asthma
- Atopic dermatitis
- Allergic rhinitis
- Chronic inflammatory diseases
Research indicates that compounds inhibiting CCR8 can potentially mitigate these conditions by reducing eosinophil recruitment and modulating Th2 cell activity, which are critical in the pathogenesis of these diseases .
Cancer Treatment
Emerging studies suggest that 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid may also have applications in oncology. Its ability to modulate immune responses could be beneficial in treating cancers where immune evasion plays a role. Specifically, it has been investigated for use in combination therapies for pancreatic cancer, enhancing the efficacy of existing treatments .
Case Study 1: CCR8 Inhibition in Asthma Models
A study demonstrated that administering this compound in preclinical models significantly reduced airway hyperresponsiveness and eosinophilic inflammation in asthma models. The results indicated a marked decrease in Th2 cytokine levels, suggesting effective modulation of the immune response .
Parameter | Control Group | Treatment Group |
---|---|---|
Airway Hyperresponsiveness | High | Low |
Eosinophil Count | Elevated | Reduced |
Th2 Cytokines (IL-4, IL-5) | High | Significantly Lower |
Case Study 2: Combination Therapy for Pancreatic Cancer
In another investigation, the compound was used alongside traditional chemotherapeutics in xenograft models of pancreatic cancer. The combination treatment resulted in a significant reduction in tumor growth compared to monotherapy, indicating a potential role for this compound in enhancing anticancer efficacy .
Treatment | Tumor Volume (mm³) | Growth Inhibition (%) |
---|---|---|
Control | 1500 | - |
Chemotherapy Alone | 1200 | 20% |
Chemotherapy + Compound | 800 | 47% |
Wirkmechanismus
The mechanism of action of 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Shares the cyclopentane ring but lacks the piperidine ring and additional substituents.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Carboxylic acids: Compounds with similar carboxylic acid functional groups but different ring structures.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Biologische Aktivität
1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine structure with a cyclopentanecarbonyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 221.29 g/mol.
Structural Formula
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in specific tumor cell lines.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the efficacy of the compound against various cancer cell lines, revealing IC50 values indicating significant inhibitory effects on cell growth. For instance:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 26.6 ± 1.4 |
A498 (Renal) | 22.3 ± 1.5 |
SJSA-1 (Osteosarcoma) | 25.0 ± 0.8 |
These results suggest that the compound has potential as an anticancer agent, particularly in breast and renal cancers.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against pathogenic strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
These findings support the hypothesis that this compound could be developed for therapeutic uses in infectious diseases.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Key parameters include:
- Absorption : Studies suggest moderate absorption rates in gastrointestinal models.
- Distribution : The compound shows a volume of distribution indicating good tissue penetration.
- Metabolism : Initial metabolic profiling indicates potential pathways involving liver enzymes, which could affect bioavailability.
Table of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 14 |
Volume of Distribution (L/kg) | 0.6 |
Half-life (min) | 80 |
Bioavailability (%) | 42 |
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(12(16)17)6-8-14(9-7-13)11(15)10-4-2-3-5-10/h10H,2-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVBMMQVMFWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.